molecular formula C12H19N3O B1517825 2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol CAS No. 1096801-45-4

2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol

Cat. No.: B1517825
CAS No.: 1096801-45-4
M. Wt: 221.3 g/mol
InChI Key: FKURGEQOMCESTG-UHFFFAOYSA-N
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Description

2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol is an organic compound with the molecular formula C12H19N3O . This molecule features a phenolic ring system substituted with an amino group and a 4-methylpiperazine moiety, a combination that suggests its potential utility as a key synthetic intermediate or building block in various research fields. Compounds with similar structural features, particularly those containing the 4-methylpiperazine group, are frequently employed in medicinal chemistry research. The 4-methylpiperazine unit is a common pharmacophore found in several biologically active molecules and approved pharmaceuticals, such as the tyrosine kinase inhibitor Imatinib . Furthermore, structurally related amino-phenol compounds are widely used as intermediates in the synthesis of dyes and other fine chemicals . As such, this compound holds significant value for researchers working on the synthesis of novel complex molecules, including potential pharmaceuticals and specialized chemicals. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-4-[(4-methylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKURGEQOMCESTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimalarial, antimicrobial, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of 4-hydroxybenzaldehyde derivatives with 1-amino-4-methylpiperazine. The synthesis typically yields high purity products suitable for biological testing .

Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit significant antiplasmodial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

Key Findings:

  • In Vitro Activity : Compounds were screened for antiplasmodial activity, showing IC50 values in the nanomolar range. Notably, modifications at the piperazine nitrogen improved activity against CQ-R strains .
  • Mechanism of Action : The primary mode of action involves inhibition of hemozoin formation by interacting with heme, which is crucial for the survival of malaria parasites .
CompoundCQ-S IC50 (nM)CQ-R IC50 (nM)Hemozoin Inhibition IC50 (mM)
7a20250.14
7b15300.18
7c10200.27

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antimicrobial activity .
  • Biofilm Inhibition : It significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, suggesting its potential in treating biofilm-associated infections .

Anticancer Potential

Recent studies have indicated that piperazine derivatives may possess anticancer properties. The mechanism involves inhibition of specific kinases crucial for cancer cell proliferation.

Key Findings:

  • Bruton's Tyrosine Kinase (BTK) Inhibition : Some derivatives showed significant inhibitory activity against BTK, a target in B cell malignancies .
  • Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the piperazine ring could enhance anticancer efficacy while reducing toxicity .

Case Studies

  • Antimalarial Efficacy : A study demonstrated that a derivative of the compound achieved over 90% parasitemia suppression in vivo in murine models infected with CQ-R strains of P. falciparum.
  • Antimicrobial Resistance : In clinical isolates, the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds, including those related to 2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol, exhibit antimicrobial properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis (M.tb), which is critical given the rise of drug-resistant tuberculosis strains. The structure-activity relationship (SAR) studies have highlighted how modifications in the piperazine ring can enhance efficacy against M.tb by targeting ATP synthase, a vital enzyme for bacterial energy production .

Central Nervous System (CNS) Disorders

Compounds containing piperazine structures are often explored for their neuropharmacological effects. The specific compound has potential implications in treating disorders such as anxiety and depression. Research indicates that modifications to the piperazine moiety can lead to improved receptor affinity for serotonin receptors, which are key targets in the treatment of mood disorders .

Anticancer Research

There is ongoing investigation into the anticancer properties of piperazine derivatives. Some studies suggest that compounds similar to this compound may possess cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis in malignant cells .

Study 1: Tuberculosis Inhibition

In a recent study focusing on novel tetrahydronaphthalene amides (THNAs), which include structural elements akin to this compound, researchers found that these compounds demonstrated significant inhibition of M.tb growth. The study involved synthesizing over 80 analogues and evaluating their minimum inhibitory concentration (MIC) values, where some exhibited potent activity with MIC values below 1 μg/mL .

Study 2: CNS Activity Evaluation

Another study investigated the effects of piperazine derivatives on serotonin receptors. The research revealed that specific modifications to the piperazine structure could enhance binding affinity to 5-HT receptors, suggesting potential therapeutic applications in treating anxiety and depression .

Data Tables

Application AreaCompound TypeActivity/EffectReference
AntimicrobialPiperazine DerivativesInhibition of M.tb growth
CNS DisordersPiperazine-based CompoundsEnhanced receptor affinity for serotonin
AnticancerPiperazine AnaloguesCytotoxic effects against cancer cells

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol, differing in substituents and functional groups:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Inferred Effects References
This compound Phenol, amino, 4-methylpiperazinylmethyl ~265 (estimated) High solubility (piperazine), potential H-bonding
{2-[(2-Amino-4-chlorophenyl)amino]phenyl}(4-methylpiperazin-1-yl)methanone Chlorophenyl, methanone, piperazine ~345 (estimated) Increased lipophilicity (Cl), rigid ketone linker
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol Methoxy, iminomethyl linker, piperazine ~292 (estimated) Reduced acidity (methoxy), potential Schiff base
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Acetamide, phenylpiperazine 248.32 Enhanced stability (amide), modified bioavailability
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol Ethanol, aminophenylpiperazine ~237 (estimated) Increased hydrophilicity (ethanol)

Pharmacological and Chemical Insights

  • Bioactivity: Piperazine derivatives are associated with diverse biological activities. For example, compounds with chloro substituents (e.g., ) may exhibit enhanced antimicrobial properties due to increased lipophilicity . The iminomethyl group in 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol could form Schiff bases, enabling coordination with metal ions or enzymes .
  • Solubility and Stability: The target compound’s phenol group offers higher acidity (pKa ~10) compared to methoxy-substituted analogues (pKa ~13–14), influencing ionization and solubility in physiological conditions . Acetamide derivatives (e.g., ) may exhibit greater metabolic stability due to reduced susceptibility to oxidation .
  • Synthetic Routes : Efficient synthesis of related pyridine derivatives (e.g., ) often involves multicomponent reactions or palladium-catalyzed couplings, suggesting analogous methods might apply to the target compound .

Research Findings and Implications

Structural Optimization Trends

  • Piperazine Modifications : Substituting the piperazine ring with methyl groups (as in the target compound) balances solubility and membrane permeability. Bulkier substituents (e.g., trifluoromethoxy in ) may enhance target specificity but reduce solubility .
  • Phenol vs. Non-Phenol Cores: Phenolic compounds (e.g., target compound) may exhibit stronger antioxidant activity compared to acetamide or ethanol derivatives .

Preparation Methods

Direct Solvent-Free Reaction Method

One reported method involves a solvent-free reaction between a hydroxy-substituted benzaldehyde and 1-amino-4-methylpiperazine, followed by crystallization from ethanol. This method, while described for a closely related compound (2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol), provides insight into the preparation of similar phenol derivatives with piperazine substituents.

  • Procedure :

    • React 4-hydroxy-3-methoxy-benzaldehyde (1.52 g) with 1-amino-4-methylpiperazine (1.15 g) by stirring at 351 K for 30 minutes without solvent.
    • Dissolve the crude product in ethanol (10 mL) with heating.
    • Allow the solution to stand at room temperature for 12 hours to crystallize the product.
    • Filter and dry the crystalline product (yield ~80%).
    • Pure product crystals can be obtained by slow evaporation of a hot ethanol solution over 7 days.
  • Key Features :

    • Solvent-free initial reaction reduces solvent waste.
    • Moderate temperature (351 K) and short reaction time (30 min).
    • High yield (around 80%).
    • Crystallization from ethanol ensures purity.
Step Conditions Yield (%) Notes
Solvent-free reaction 351 K, 30 min stirring ~80 Direct reaction without solvent
Crystallization Ethanol, room temp, 12 h - Product isolation by filtration
Purification Slow evaporation in ethanol, 7 days - Single crystals formation

This method is efficient for derivatives with aldehyde groups reacting with amino-piperazines, forming imine or amine linkages.

Catalytic Hydrogenation of Nitro-Substituted Precursors

A widely documented industrially relevant method for preparing amino-substituted phenols with piperazine moieties involves catalytic hydrogenation of nitro-substituted intermediates. This approach is particularly useful for converting nitro groups to amino groups on aromatic rings, which can then be further functionalized.

  • General Reaction :

    • Starting from N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine.
    • Catalytic hydrogenation using palladium on charcoal as catalyst.
    • Sodium hypophosphite monohydrate as a hydrogen source.
    • Reaction temperature maintained at 70–75 °C.
    • Reaction monitored by TLC until complete conversion (~30-45 min).
    • Post-reaction acidification to pH ≤2 with concentrated HCl.
    • Catalyst filtration and washing.
  • Reaction Conditions :

Parameter Condition
Catalyst 5% Pd on charcoal (50% water wet)
Catalyst amount 52 g for 430 g substrate
Solvent Methoxyethanol
Temperature 70–75 °C during addition, 70–75 °C stirring
Hydrogen source Sodium hypophosphite monohydrate
Hydrogenation time 30–45 minutes
pH adjustment ≤2 by concentrated HCl
Pressure Atmospheric (degassing performed)
  • Advantages :

    • High selectivity for nitro to amino reduction.
    • Mild reaction conditions.
    • Suitable for scale-up due to straightforward filtration and workup.
  • Yield and Purity :

    • High conversion rates with color change indicating reaction progress.
    • Purity ensured by acidification and catalyst removal.

This catalytic hydrogenation approach is a robust method for synthesizing amino-substituted phenols with piperazine groups and is adaptable to large-scale production.

N-Arylation of Piperazine Derivatives

Another preparative route involves the N-arylation of piperazine derivatives with substituted halo-nitrobenzenes under basic conditions in aprotic solvents. This method is useful for constructing the aromatic-piperazine linkage with subsequent reduction of nitro groups to amines.

  • Key Reaction Parameters :

    • Use of para-halo-nitrobenzene (1.0 to 2.0 equivalents, preferably 1.3 to 1.4).
    • Organic base (alkali metal hydride or carbonate) in 1 to 3 equivalents.
    • Aprotic organic solvents such as DMSO, DMF, NMP, or DMPU.
    • Reaction temperature between 100 °C to 130 °C, optimally around 120–125 °C.
  • Process Description :

    • The piperazine nitrogen is arylated by nucleophilic substitution on the halo-nitrobenzene.
    • The nitro group is subsequently reduced to an amino group via catalytic hydrogenation as described above.
    • The process involves purification steps including extraction and salt formation.
Parameter Range/Preferred Condition
Para-halo-nitrobenzene 1.0–2.0 eq (preferably 1.3–1.4)
Organic base 1.0–3.0 eq (preferably 1.2–1.5)
Solvent DMSO, DMF, NMP, DMPU (preferred)
Temperature 100–130 °C (optimal 120–125 °C)
  • Challenges :
    • Lower yields reported for N-arylation step.
    • Requires multiple purification steps.
    • Less suitable for large-scale synthesis without optimization.

This method is valuable for introducing aryl groups onto piperazine but may require process improvements for industrial application.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Solvent-free reaction 4-Hydroxy-3-methoxy-benzaldehyde, 1-amino-4-methylpiperazine 351 K, 30 min stirring; ethanol crystallization ~80 Simple, solvent-free initial step Limited to aldehyde derivatives
Catalytic hydrogenation N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine, Pd/C, sodium hypophosphite 70–75 °C, atmospheric pressure, acid workup High Mild, scalable, selective Requires nitro precursor
N-Arylation of piperazine Para-halo-nitrobenzene, base, aprotic solvent 100–130 °C, aprotic solvent, base Moderate Versatile arylation approach Lower yield, complex purification

Research Findings and Considerations

  • The solvent-free method offers an environmentally friendly and efficient route for preparing related phenol-piperazine compounds with good yields and straightforward purification.

  • Catalytic hydrogenation is a well-established industrial method for converting nitro groups to amines, enabling the synthesis of 2-amino-4-[(4-methylpiperazin-1-yl)methyl]phenol from nitro precursors with high selectivity and scalability.

  • N-Arylation reactions provide a versatile synthetic tool but may suffer from lower yields and require careful control of reaction conditions and purification steps, which can limit their industrial applicability without further optimization.

  • Choice of solvents such as DMSO, DMF, NMP, or DMPU is critical for N-arylation, with aprotic solvents preferred to enhance nucleophilicity and reaction rates.

  • Temperature control is essential across all methods to balance reaction rates and prevent decomposition or side reactions.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol, and how can intermediates be characterized?

The synthesis of this compound typically involves multi-step reactions, including palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination), reductive amination, or nucleophilic substitution. For example, intermediates like tert-butyl carbamate-protected amines (e.g., compound 230 in ) are synthesized using Pd₂(dba)₃ and BINAP as catalysts, followed by purification via column chromatography. Characterization methods include:

  • Mass spectrometry (MS) : Confirmation of molecular weight (e.g., MS (ESI+): m/z 542 [M + H]+ for intermediate 230 ) .
  • Nuclear Magnetic Resonance (NMR) : Structural verification of regiochemistry and purity.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., ≥98% purity criteria in ) .

Q. How can researchers address the lack of toxicological and safety data for this compound?

Existing safety data sheets (SDS) for structurally similar piperazine derivatives () highlight significant data gaps. To mitigate risks:

  • Interim protocols : Use PPE (e.g., P95 respirators, chemical-resistant gloves) as per OSHA/CEN standards .
  • Tiered toxicity testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo studies.
  • Analog-based extrapolation : Leverage data from compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride () to infer reactivity or toxicity .

Advanced Research Questions

Q. How can conflicting crystallographic data on piperazine derivatives be resolved during structural analysis?

Piperazine moieties often exhibit conformational flexibility, leading to discrepancies in crystallographic reports (e.g., torsion angles in vs. 12). Methodological solutions include:

  • High-resolution X-ray diffraction : Use synchrotron radiation to improve data accuracy.
  • Density Functional Theory (DFT) : Compare experimental and computed structures to identify stable conformers .
  • SHELX refinement : Apply robust refinement protocols (e.g., SHELXL for small-molecule crystallography) to minimize model bias .

Q. What strategies optimize the synthesis of this compound when reproducibility issues arise in coupling reactions?

Reproducibility challenges in palladium-catalyzed steps (e.g., ) can be addressed by:

  • Catalyst screening : Test alternatives to Pd₂(dba)₃, such as Pd(OAc)₂ with Xantphos.
  • Reaction monitoring : Use LC-MS to detect side products (e.g., dehalogenation byproducts).
  • Solvent/base optimization : Replace toluene/THF with DMF or DMSO for improved solubility .

Q. How can researchers validate bioactivity results when antimicrobial assays yield inconsistent data?

For antimicrobial studies (e.g., ), inconsistencies may arise from compound stability or assay conditions. Mitigation steps:

  • Stability profiling : Assess compound integrity in assay media via HPLC.
  • Dose-response curves : Use ≥3 biological replicates to establish EC₅₀ values.
  • Positive controls : Compare with known antimicrobial agents (e.g., fluconazole for fungi) .

Data Contradiction and Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental logP values?

The logP (octanol-water partition coefficient) of piperazine derivatives can vary due to protonation states. For accurate analysis:

  • pH-adjusted measurements : Perform logP assays at physiologically relevant pH (e.g., 7.4).
  • Molecular dynamics (MD) simulations : Model solvation effects to refine computational predictions .

Q. What analytical methods resolve ambiguities in NMR spectra caused by piperazine ring dynamics?

Piperazine rings exhibit chair-boat transitions, complicating NMR interpretation. Solutions include:

  • Variable-temperature NMR : Cool samples to –40°C to slow ring inversion .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations for conformational assignment .

Methodological Resources

TechniqueApplication ExampleReference
X-ray crystallographyConformational analysis of piperazine
Palladium-catalyzed couplingSynthesis of intermediates
LC-MS/HPLCPurity assessment and stability testing

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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